molecular formula C24H21NO4S B2718588 N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide CAS No. 670259-85-5

N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide

Cat. No.: B2718588
CAS No.: 670259-85-5
M. Wt: 419.5
InChI Key: RBSIIFSFKSVODC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation.

Biological Activity

Naphthalene derivatives, particularly sulfonamides, have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide is a novel structure that combines these functionalities and shows promise as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a naphthalene core and a sulfonamide group. The sulfonamide moiety is known for its role in enhancing the biological activity of compounds through specific interactions with biological targets.

Antimicrobial Activity

Naphthalene-based sulfonamides have been reported to exhibit significant antimicrobial properties. Research indicates that modifications in the naphthalene ring can lead to enhanced antibacterial activity against various pathogens. For instance, studies have shown that naphthalene derivatives can inhibit bacterial growth effectively, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CompoundActivityTarget Pathogen
Naphthalene Sulfonamide Derivative AStrongE. coli
Naphthalene Sulfonamide Derivative BModerateS. aureus
Naphthalene Sulfonamide Derivative CWeakPseudomonas aeruginosa

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A notable study highlighted the compound's ability to inhibit FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis. The binding affinities of certain naphthalene sulfonamides were found to be comparable to established inhibitors like BMS309403, indicating their potential as therapeutic agents for treating immunometabolic diseases . The structural analysis revealed that the compound interacts favorably within the binding pocket of FABP4, suggesting a well-defined mechanism of action.

Anticancer Potential

Emerging evidence suggests that naphthalene derivatives may also possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The introduction of the sulfonamide group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A series of naphthalene sulfonamides were synthesized and tested against various bacterial strains. Results indicated that modifications in the substituents on the naphthalene ring significantly affected antimicrobial potency.
  • FABP4 Inhibition Study : Structural and functional assays demonstrated that specific naphthalene sulfonamides could effectively inhibit FABP4 activity, providing a basis for their use in metabolic disease management.

Properties

IUPAC Name

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-24(2)13-19(26)23-18-12-16(10-11-20(18)29-21(23)14-24)25-30(27,28)22-9-5-7-15-6-3-4-8-17(15)22/h3-12,25H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSIIFSFKSVODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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